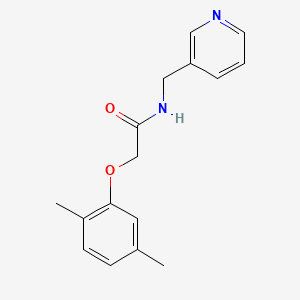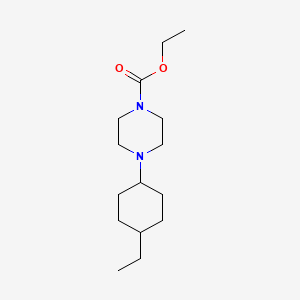![molecular formula C18H14ClIN2O3S B5059181 N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5059181.png)
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.
Mécanisme D'action
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide targets the TCA cycle in cancer cells by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide disrupts the energy metabolism of cancer cells and induces oxidative stress, leading to cell death. N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide also inhibits the mitochondrial ATP synthase, which further disrupts the energy metabolism of cancer cells (Kambhampati et al., 2017).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide also inhibits the mTOR pathway, which plays a key role in cell growth and proliferation. In addition, N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to inhibit the migration and invasion of cancer cells (Kambhampati et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for cancer therapy. N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which could improve the efficacy of these treatments. However, one of the limitations of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is its low solubility in water, which could affect its bioavailability and efficacy (Kambhampati et al., 2017).
Orientations Futures
There are several future directions for the research and development of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide. One direction is to optimize the synthesis method of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide to improve its yield and bioavailability. Another direction is to study the combination therapy of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide with other anticancer drugs, such as gemcitabine and cisplatin. Furthermore, the mechanism of action of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide could be further elucidated to identify potential biomarkers for patient selection and to develop more effective treatment strategies (Kambhampati et al., 2017).
Conclusion:
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is a novel anticancer drug that targets the mitochondrial TCA cycle and disrupts the energy metabolism of cancer cells. It has shown promising results in preclinical and clinical studies and has a selective cytotoxic effect on cancer cells. N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy and has potential for combination therapy with other anticancer drugs. Future research directions include optimizing the synthesis method of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide, studying combination therapy, and elucidating its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide involves the reaction of 4-chlorobenzene-1,2-diamine with 4-iodobenzaldehyde in the presence of thionyl chloride and pyridine to yield the intermediate compound. The intermediate compound is then treated with 2-[(2-oxo-1-pyrrolidinyl)thio]acetic acid in the presence of triethylamine to obtain N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide. The overall yield of the synthesis is around 20% (Wang et al., 2017).
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been extensively studied in preclinical and clinical trials for its anticancer activity. It has shown efficacy against a wide range of cancer types, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy (Kambhampati et al., 2017). N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has also been studied for its potential use in combination therapy with other anticancer drugs.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClIN2O3S/c19-11-1-5-13(6-2-11)21-16(23)10-26-15-9-17(24)22(18(15)25)14-7-3-12(20)4-8-14/h1-8,15H,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJOJUDIMDLHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClIN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B5059104.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5059120.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5059137.png)


![2,4-dichloro-N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]benzohydrazide](/img/structure/B5059160.png)
![2-[(4-nitrobenzyl)thio]-4-pyrimidinol](/img/structure/B5059170.png)

![7-benzoyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5059182.png)
![1'-(4-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5059189.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5059198.png)
![N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide](/img/structure/B5059203.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5059210.png)